

Stereoisomers of 2-Ethyl-4-methyl-1,3-dioxolane cis and trans

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethyl-4-methyl-1,3-dioxolane**

Cat. No.: **B3021168**

[Get Quote](#)

An In-depth Technical Guide to the Stereoisomers of **2-Ethyl-4-methyl-1,3-dioxolane**: cis and trans

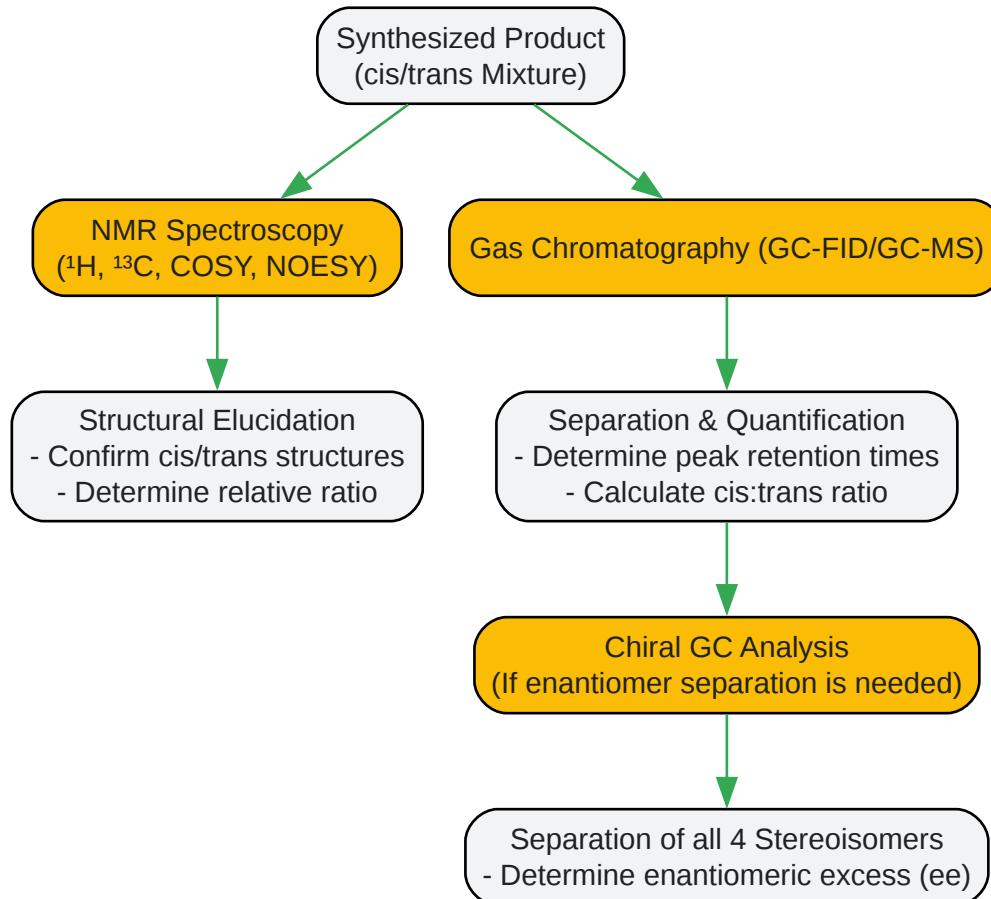
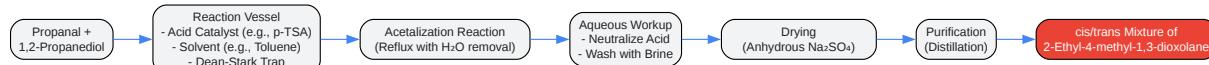
Abstract

This technical guide provides a comprehensive examination of the stereoisomerism of **2-Ethyl-4-methyl-1,3-dioxolane**, a heterocyclic compound with significant relevance in the flavor and fragrance industry and as an environmental analyte. The presence of two stereocenters at the C2 and C4 positions of the dioxolane ring gives rise to two diastereomeric pairs of enantiomers (cis and trans). This document, intended for researchers, chemists, and drug development professionals, delves into the fundamental principles of stereochemistry, conformational analysis, synthetic methodologies, and the critical analytical techniques required for the separation and characterization of these isomers. We present field-proven protocols for synthesis and analysis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 1,3-Dioxolanes

The 1,3-dioxolane scaffold is a five-membered cyclic acetal that serves as a cornerstone in modern organic chemistry.^[1] These structures are frequently employed as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to their stability in basic and neutral conditions and their facile, acid-catalyzed cleavage.^{[2][3]} Beyond their utility in synthesis, many 1,3-dioxolane derivatives are recognized for their broad spectrum of biological activities and their application as fragrance and flavoring agents.^{[2][4][5][6]}

2-Ethyl-4-methyl-1,3-dioxolane (molecular formula $C_6H_{12}O_2$, molecular weight 116.158 g/mol) is a notable example, characterized by a five-membered dioxolane ring with an ethyl group at the C2 position and a methyl group at the C4 position.^{[7][8]} The presence of these two chiral centers dictates the existence of four distinct stereoisomers, which can be grouped into cis and trans diastereomeric pairs. The spatial arrangement of the ethyl and methyl substituents profoundly influences the molecule's physical properties, chemical reactivity, and sensory characteristics.^[8] For instance, a stable mixture of cis and trans isomers, often found in a 60:40 ratio, is known to impart a "medicinal sweet" or "sickening sweet" odor and has been identified as a key component in drinking water taste and odor episodes.^[9] A thorough understanding and control of its stereochemistry are therefore paramount for applications ranging from quality control in the food industry to environmental monitoring.



Stereochemistry and Conformational Analysis

The **2-Ethyl-4-methyl-1,3-dioxolane** molecule possesses two stereocenters, leading to two pairs of enantiomers. The relative orientation of the substituents at C2 and C4 defines the diastereomers: cis, where the ethyl and methyl groups are on the same face of the ring, and trans, where they are on opposite faces.

- cis-isomer pair: (2R, 4R)-**2-ethyl-4-methyl-1,3-dioxolane** and (2S, 4S)-**2-ethyl-4-methyl-1,3-dioxolane**.
- trans-isomer pair: (2R, 4S)-**2-ethyl-4-methyl-1,3-dioxolane** and (2S, 4R)-**2-ethyl-4-methyl-1,3-dioxolane**.

Unlike the six-membered 1,3-dioxane ring, which preferentially adopts a chair conformation, the five-membered 1,3-dioxolane ring is non-planar and exists in a dynamic equilibrium between envelope and twist (half-chair) conformations to minimize torsional strain.^{[10][11][12]} The energy barrier between these conformations is low, leading to rapid interconversion at room temperature.

The thermodynamic stability of the diastereomers is dictated by the steric interactions between the substituents. In the case of 2,4-disubstituted 1,3-dioxolanes, the cis isomer is generally the more thermodynamically stable product, as this arrangement can better alleviate steric strain in the puckered ring conformations. Studies have reported that an equilibrated mixture of **2-Ethyl-4-methyl-1,3-dioxolane** consists of approximately 60% cis and 40% trans isomers.^[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. H32187.14 [thermofisher.com]
- 5. 2-Ethyl-4-methyl-1,3-dioxolane, cis + trans, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. fishersci.be [fishersci.be]
- 7. 1,3-Dioxolane, 2-ethyl-4-methyl- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Stereoisomers of 2-Ethyl-4-methyl-1,3-dioxolane cis and trans]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021168#stereoisomers-of-2-ethyl-4-methyl-1-3-dioxolane-cis-and-trans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com